3-(Pyridin-3-yl)butan-1-ol
Description
3-(Pyridin-3-yl)butan-1-ol (CAS: Not explicitly provided; see isomers in ) is a pyridine-containing alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound features a linear butanol chain (four carbons) with a hydroxyl group (-OH) at the terminal (C1) position and a pyridine ring attached at the third carbon of the chain.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-8(4-6-11)9-3-2-5-10-7-9/h2-3,5,7-8,11H,4,6H2,1H3 |
InChI Key |
UEKWBNCLAIQFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
4-(Pyridin-3-yl)butan-1-ol
- Molecular Formula: C₉H₁₃NO (identical to the target compound).
- Structure: The hydroxyl group is located at C4 of the butanol chain, while the pyridine ring remains at C3.
- Key Differences : Positional isomerism affects molecular interactions. For example, the C4 hydroxyl may enhance hydrogen-bonding capabilities in certain solvents compared to the C1 position.
- Commercial Availability : Priced at $13–378 per 100 mg–10 g (Aaron Chemicals LLC).
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol
Heterocyclic and Functional Group Variants
3-(Pyrrolidin-1-yl)butan-1-ol
- Molecular Formula: C₈H₁₇NO.
- Structure : Replaces pyridine with pyrrolidine (a saturated five-membered ring with one nitrogen).
- Properties : Higher basicity due to pyrrolidine’s aliphatic nitrogen vs. pyridine’s aromatic nitrogen. Storage requires inert atmospheres, suggesting sensitivity to oxidation.
- Hazards : Classified with warnings for toxicity (H302: harmful if ingested) and irritation (H315, H319).
4-Amino-1-(3,4-dichlorophenyl)butan-1-ol
- Molecular Formula: C₁₀H₁₃Cl₂NO.
- Structure: Substitutes pyridine with a 3,4-dichlorophenyl group and adds an amino (-NH₂) moiety.
Metabolically Related Derivatives
4-(2-Hydroxydiazen-1-yl)-1-(pyridin-3-yl)butan-1-ol
Comparative Data Table
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